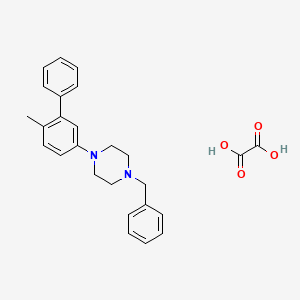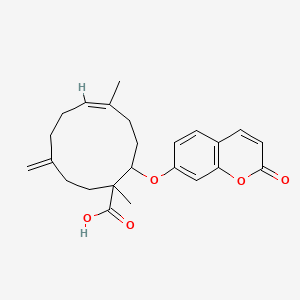![molecular formula C12H20S2 B14715317 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane] CAS No. 6787-91-3](/img/structure/B14715317.png)
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of the dithiolane ring adds to its chemical diversity, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2-one with dithiolane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a simpler thiol or sulfide structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound
Propriétés
Numéro CAS |
6787-91-3 |
|---|---|
Formule moléculaire |
C12H20S2 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
1',7',7'-trimethylspiro[1,3-dithiolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C12H20S2/c1-10(2)9-4-5-11(10,3)12(8-9)13-6-7-14-12/h9H,4-8H2,1-3H3 |
Clé InChI |
JQJMTXRBQNGBSH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C3(C2)SCCS3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



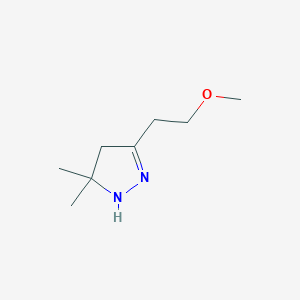
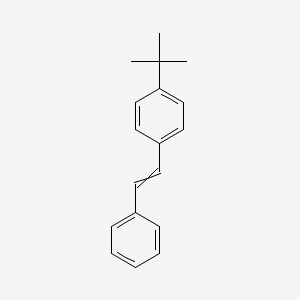

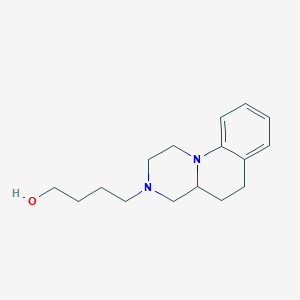

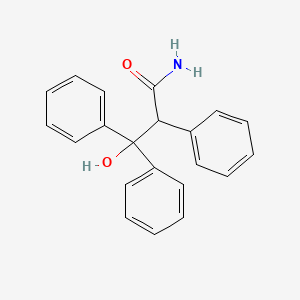
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

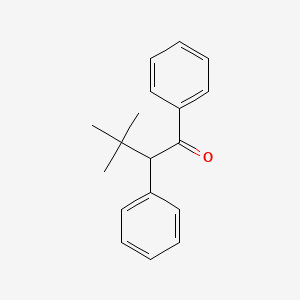

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
